

naftifine metabolism and excretion human body

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Compound Focus: Naftifine Hydrochloride

CAS No.: 65473-14-5

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Pharmacokinetic Profile of Naftifine

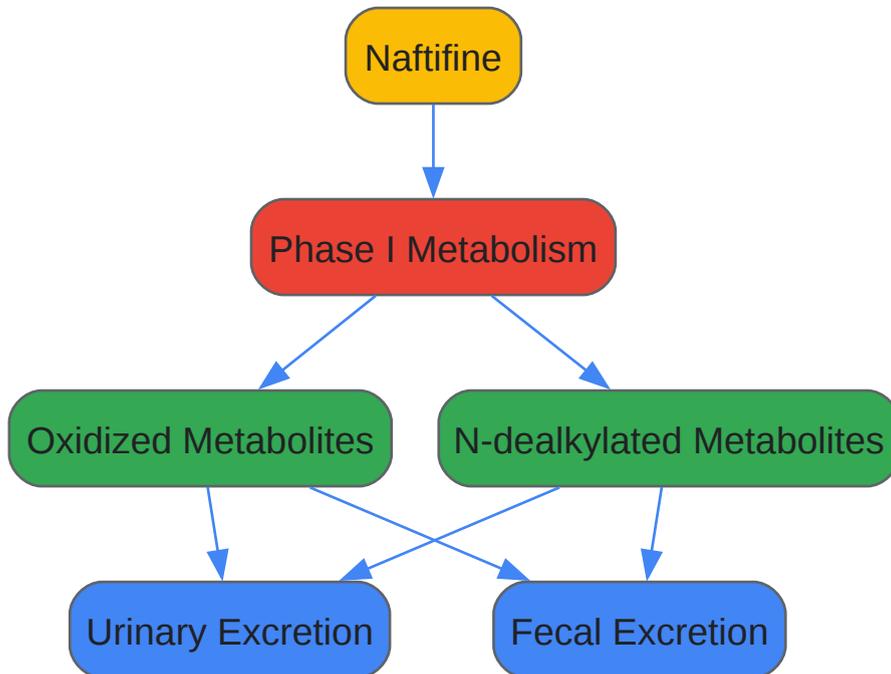
The table below summarizes the key quantitative data available on the absorption, distribution, metabolism, and excretion of naftifine in the human body.

Parameter	Details
Absorption (Topical)	Approximately 3–6% of the topically applied dose is systemically absorbed [1].
Metabolism	Metabolized by oxidation and N-dealkylation [1].
Elimination Route	Systemically absorbed drug is excreted via urine (40–60%, as unchanged drug and metabolites) and feces [1].
Half-life	2 to 3 days [1].
Primary Excretory Organs	Kidneys (urine) and via the biliary system (feces) [1].

Metabolism and Excretion Processes

The following diagram illustrates the general journey of systemically absorbed naftifine based on the available data.

Naftifine Metabolism and Excretion Pathway



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Naftifine undergoes Phase I metabolism, with subsequent excretion of metabolites in urine and feces.

- **Metabolic Pathways:** The available literature indicates that naftifine is metabolized in the body via **oxidation** and **N-dealkylation** [1]. The specific enzymes involved (e.g., Cytochrome P450 isoforms) are not detailed in the search results. The resulting metabolites are noted to lack antifungal activity [2].
- **Renal Excretion:** The kidneys are the principal organs for excreting water-soluble substances and drugs [3]. For naftifine, a significant portion (40-60%) of the systemically absorbed dose and its metabolites is eliminated via urine [1]. Renal excretion involves processes like glomerular filtration; only the unbound, un-ionized form of a drug is readily contained in the glomerular filtrate [3].
- **Biliary and Fecal Excretion:** Drugs and their metabolites can also be excreted in bile, which enters the intestines and is eliminated in feces [3]. Naftifine's presence in feces confirms this as a secondary route of elimination [1]. Drugs with a molecular weight greater than 300 g/mol and both polar and lipophilic groups are more likely to be excreted in bile [3]; naftifine has a molecular weight of 287.406 g/mol for the base compound [2].

Considerations for Research and Drug Development

- **General Excretion Principles:** For a drug to be excreted renally, it must be water-soluble. Hepatic metabolism often increases a drug's polarity and water solubility, facilitating its excretion [3]. The observed excretion of naftifine metabolites in urine is consistent with this principle.
- **Emerging Research Context:** Recent studies have explored repurposing naftifine for new indications, such as colorectal cancer, based on network-based drug target prediction [4] [5]. In these *in silico* and *in vitro* studies, the proposed mechanism of action shifts from inhibiting fungal squalene epoxidase to targeting cancer-specific metabolic pathways. In such a context, the pharmacokinetic and metabolic profile of naftifine, especially if administered orally, would be a critical area for new investigation, as current data is based solely on topical application.

Knowledge Gaps and Research Directions

The available information on naftifine's metabolism and excretion has several limitations for a drug development audience:

- **Lack of Metabolic Enzyme Specificity:** The specific cytochrome P450 (CYP) or other enzymes involved in the oxidation and N-dealkylation of naftifine are not identified.
- **Quantitative Metabolite Profiles:** The precise structures and relative abundances of the major human metabolites are not detailed.
- **Impact of Route of Administration:** All pharmacokinetic data is from topical administration. Data for oral or other routes, which would be relevant for repurposing efforts, is absent.

To address these gaps, key research priorities would include:

- Conducting *in vitro* studies using human liver microsomes or hepatocytes to identify the specific CYP enzymes involved.
- Developing and validating analytical methods (e.g., LC-MS/MS) to identify and quantify naftifine metabolites in plasma and urine.
- Performing comparative pharmacokinetic studies across different routes of administration.

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References

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